Comparison of Lipophilicity (LogP) Between the 2‑Aminomethyl and 3‑Amino Regioisomers
The target compound (2‑aminomethyl isomer) and the 3‑amino isomer (CAS 1242850‑54‑9) exhibit nearly identical calculated LogP values (1.6378), indicating that simple lipophilicity cannot distinguish these regioisomers . However, the different positions of the basic amine group on the pyrrolidine ring result in distinct three‑dimensional electrostatic potentials and hydrogen‑bond donor geometries, which are critical for target‑engagement and selectivity in kinase and ion‑channel programmes [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6378 (predicted by ChemAxon) |
| Comparator Or Baseline | 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (CAS 1242850‑54‑9): LogP = 1.6378 |
| Quantified Difference | 0.000 (identical calculated LogP); differentiation arises from distinct amine placement (2‑ vs. 3‑position of pyrrolidine) and resulting 3D pharmacophore differences. |
| Conditions | In silico prediction using ChemAxon software; reported on Leyan product page. |
Why This Matters
Identical LogP values force medicinal chemists to consider stereoelectronic and hydrogen‑bonding differences when selecting building blocks, rather than relying on lipophilicity alone, making the 2‑aminomethyl isomer the preferred choice for targets requiring a specific amine trajectory.
- [1] CN113164461A – Heterocyclic derivatives as Nav1.7 and Nav1.8 blockers. Google Patents. Filed 2019-12-26. View Source
